molecular formula C11H17ClN4 B1440256 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride CAS No. 1210437-88-9

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride

Cat. No.: B1440256
CAS No.: 1210437-88-9
M. Wt: 240.73 g/mol
InChI Key: KLUNUAZTUORCBT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, it can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. The compound’s ability to inhibit enzymes is particularly important, as it can disrupt metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular processes and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can cause adverse effects, such as toxicity and disruption of normal cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux within the cell . The compound can affect the levels of metabolites, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in key metabolic pathways, resulting in the accumulation or depletion of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its overall efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its ability to interact with biomolecules and exert its effects on cellular processes. For example, localization to the nucleus may enable the compound to directly influence gene expression, while localization to the mitochondria may impact cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride typically involves the reaction of 6-chloronicotinonitrile with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Properties

IUPAC Name

6-piperidin-1-ylpyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-10(14-8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUNUAZTUORCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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